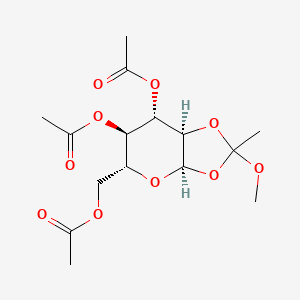![molecular formula C14H15N3O2 B1337598 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione CAS No. 62459-02-3](/img/structure/B1337598.png)
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
The compound "7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione" is a heterocyclic compound that is part of a broader class of chemicals with potential pharmacological properties. The structure of this compound suggests that it may have biological activity, which could be explored for therapeutic applications. The papers provided discuss related compounds and their synthesis, molecular structure, and potential biological activities, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related pyrido[2,3-d]pyrimidine derivatives involves the reaction of N-substituted aminouracils with malonates to form 5-hydroxy-pyrido[2,3-d]pyrimidine-2,4,7-triones. These intermediates can undergo further reactions, such as halogenation or Vilsmeier formylation, to yield various substituted derivatives . Additionally, the synthesis of thiazolo-pyrimidine derivatives has been reported, which involves the creation of 2-substituted benzylidene-7-methyl-2H-thiazolo[3,2-a]pyrimidine-3,5-dione derivatives . Another synthesis route for related compounds includes the conversion of 1-benzyl-4-aminotetrahydropyrido[4,3-d]pyrimidine-3-carboxylic acid methyl ester to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones . These methods provide a foundation for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For instance, the molecular structure of thiazolo-pyrimidine derivatives was determined using these methods . Similarly, the structure of antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones was deduced from spectroscopic properties and further validated by ozonolysis and oxidative hydrolysis . These analytical techniques are crucial for confirming the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include cyclocondensation, halogenation, Vilsmeier formylation, and cyclization with arylamines . These reactions lead to the formation of various functional groups and structural motifs that are significant for the biological activity of the compounds. The conversion of enamine to pyrido[4,3-d]pyrimidine-2,4-diones also involves thermal fusion with ureas, which can yield unexpected esters alongside the desired products . Understanding these reactions is essential for manipulating the chemical structure to enhance biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of halogen or amine groups can significantly affect the compound's reactivity and interaction with biological targets. The synthesized thiazolo-pyrimidine derivatives exhibited strong anticancer and antibacterial effects, which were attributed to the presence of these functional groups . The antithrombotic activity of pyrido[4,3-d]pyrimidine-2,4-diones suggests that the benzyl and tetrahydropyrimidine moieties play a role in their pharmacological profile . These properties are critical for the development of the compound as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Application 1: Axl Inhibitor
- Summary of the Application : This compound has been used in the development of a novel series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as selective Axl inhibitors . Axl is a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases, and inhibiting it has potential therapeutic applications in cancer treatment .
- Results or Outcomes : The compound was identified as a potent and selective Axl inhibitor with drug-likeness and a promising pharmacokinetic profile in mice .
Application 2: Synthesis of 2-pyridyl-substituted derivatives
- Summary of the Application : The compound “7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” has been used in the synthesis of 2-pyridyl-substituted derivatives . These derivatives can have various applications in medicinal chemistry, depending on their specific properties.
Application 3: Synthesis of 2-methyl derivatives
Safety And Hazards
Propiedades
IUPAC Name |
7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-13-11-6-7-17(8-10-4-2-1-3-5-10)9-12(11)15-14(19)16-13/h1-5H,6-9H2,(H2,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNBNPAECUWPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC(=O)N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20487036 | |
| Record name | 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20487036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
62459-02-3 | |
| Record name | 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20487036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-benzyl-1H,2H,3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)







![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)


![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)
